

Technical Support Center: Controlling for AZ1495 Off-Target Activity

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Compound of Interest

Compound Name: AZ1495

Cat. No.: B608126

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target activities of the kinase inhibitor **AZ1495**.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **AZ1495**?

AZ1495 is a potent, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It also exhibits significant activity against IRAK1.^[1] These kinases are key components of the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which play crucial roles in innate immunity and inflammation.^{[2][3][4][5]}

Q2: What are the known off-targets of **AZ1495**?

Kinome profiling has identified several off-target kinases for **AZ1495**. The most significant are members of the Cdc2-like kinase (CLK) family, specifically CLK1, CLK2, and CLK4, as well as haspin kinase.^[6]

Q3: Why is it important to control for off-target activity?

Controlling for off-target effects is critical for the accurate interpretation of experimental results.^{[7][8]} Off-target binding can lead to unintended biological consequences, confounding data and potentially leading to incorrect conclusions about the role of the primary target.^{[9][10]} For drug

development, understanding and minimizing off-target activity is essential for predicting and reducing potential toxicities.

Q4: At what concentration should I use **AZ1495** to minimize off-target effects?

To minimize off-target effects, it is recommended to use the lowest effective concentration of **AZ1495** that still elicits the desired on-target activity. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental endpoint. Based on available data, cellular activity against IRAK4 is observed in the low nanomolar range, while off-target effects on CLK and haspin kinases occur at slightly higher concentrations.

Q5: What are some general strategies to control for off-target effects of kinase inhibitors?

Several strategies can be employed to control for off-target effects:

- Use of a structurally unrelated inhibitor: Comparing the effects of **AZ1495** with another potent and selective IRAK4 inhibitor that has a different chemical scaffold can help to distinguish on-target from off-target effects.
- Use of a negative control compound: An inactive analog of **AZ1495**, if available, can be a powerful tool to demonstrate that the observed effects are due to specific kinase inhibition.
- Rescue experiments: If the phenotype induced by **AZ1495** is due to on-target inhibition of IRAK4, it should be rescued by expressing a drug-resistant mutant of IRAK4.
- Knockdown/knockout studies: Comparing the phenotype induced by **AZ1495** with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of IRAK4 can help to confirm on-target effects.
- Kinome profiling: Performing a broad kinase panel screen can identify the full spectrum of kinases inhibited by **AZ1495** at a given concentration.[\[11\]](#)[\[12\]](#)

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Unexpected or inconsistent experimental results.	Off-target activity of AZ1495.	Perform a dose-response curve to determine the optimal concentration. Validate key findings with a structurally unrelated IRAK4 inhibitor or using genetic approaches (siRNA/CRISPR).
Observed phenotype does not match known IRAK4 biology.	The phenotype may be driven by inhibition of off-target kinases like CLKs or haspin.	Investigate the potential involvement of CLK or haspin signaling pathways in your experimental system. Use more specific inhibitors for these kinases if available to see if they replicate the phenotype.
Difficulty in attributing the observed effect solely to IRAK4 inhibition.	Polypharmacology of AZ1495, where inhibition of multiple kinases contributes to the phenotype.	Perform a kinome-wide selectivity profiling to understand the full target landscape of AZ1495 at the concentration used.

Quantitative Data Summary

Table 1: On-Target and Off-Target Inhibitory Activity of **AZ1495**

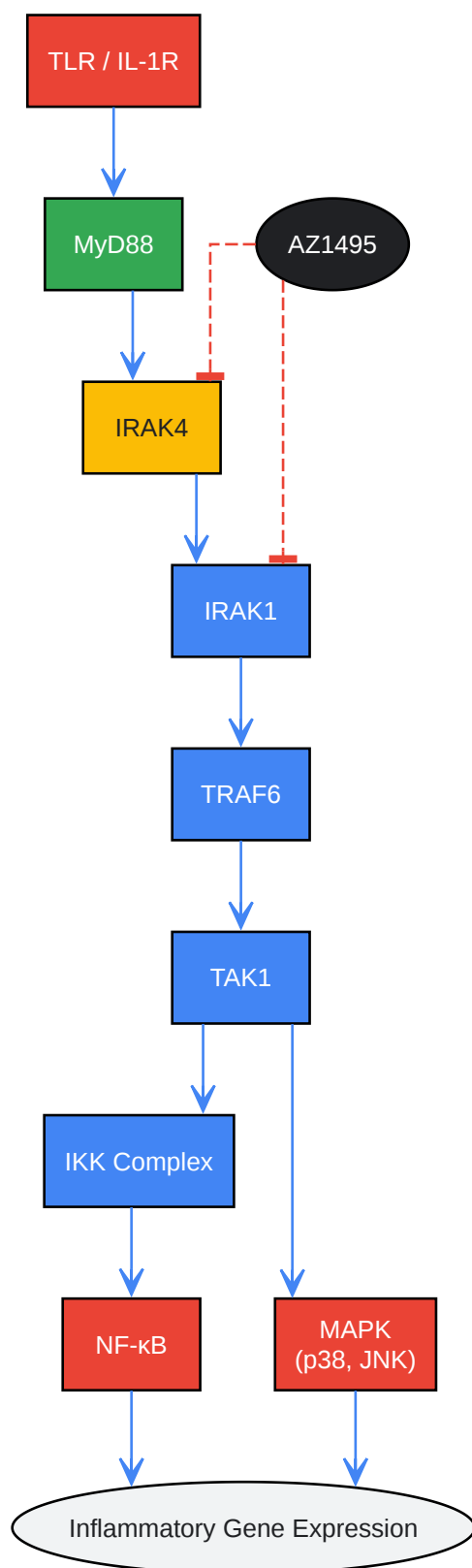
Target	IC50 (nM)	Assay Type	Reference
IRAK4	5	Enzymatic	[1] [6]
IRAK1	23	Enzymatic	[1]
CLK2	5	Enzymatic	[6]
Haspin	4	Enzymatic	[6]
CLK4	8	Enzymatic	[6]
CLK1	50	Enzymatic	[6]

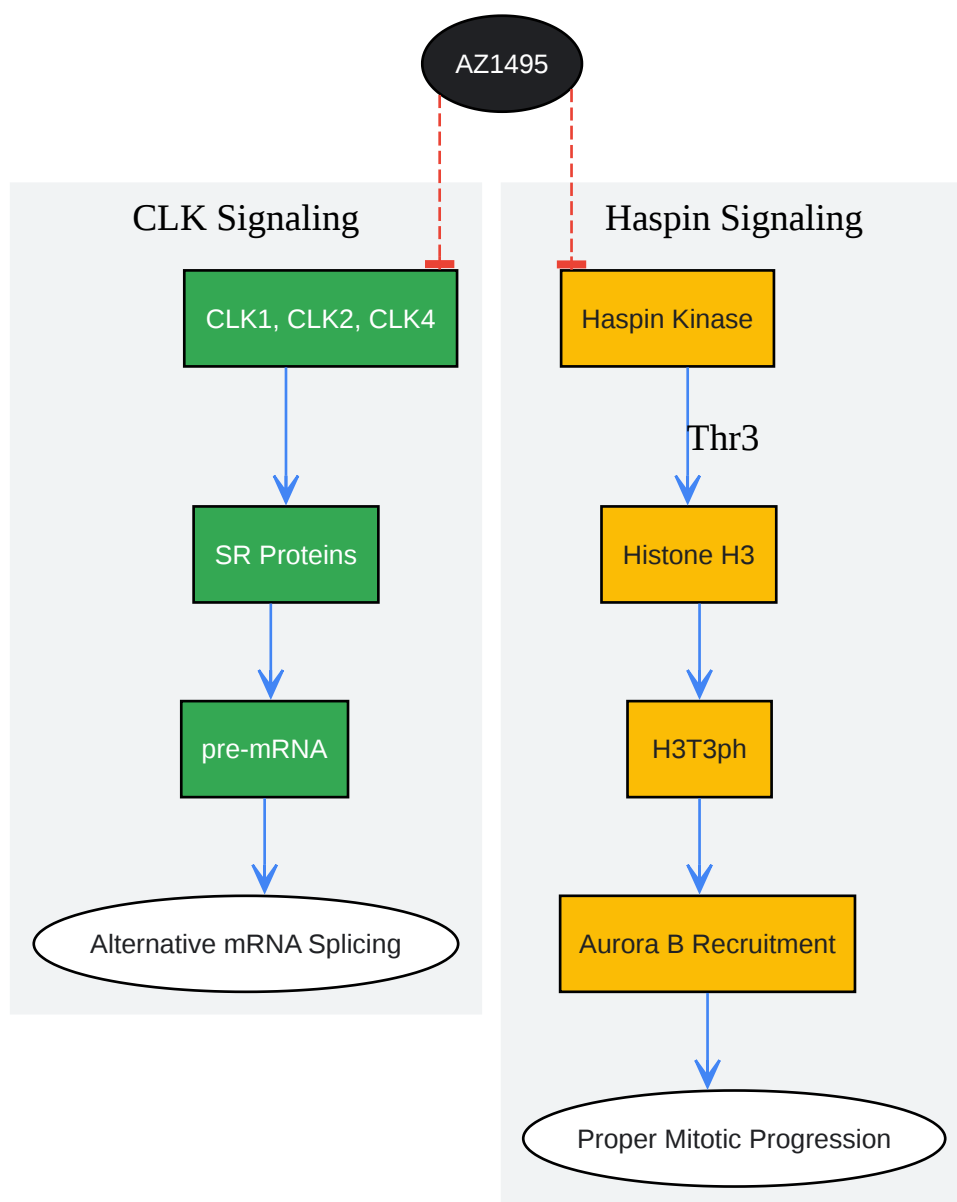
Table 2: Binding Affinity of **AZ1495**

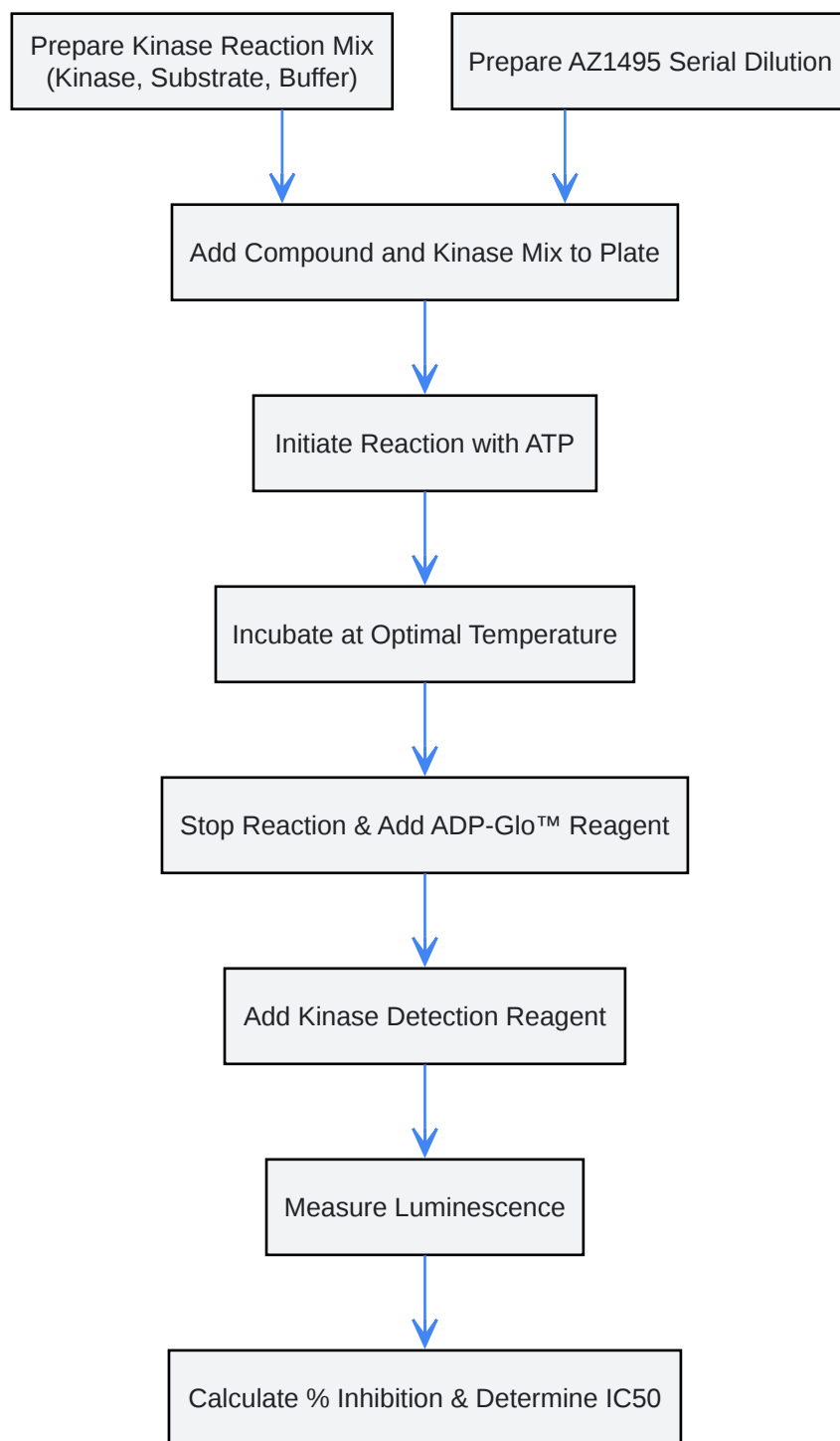
Target	Kd (nM)	Assay Type	Reference
IRAK4	0.7	DiscoverX Kd ELECT	[6]

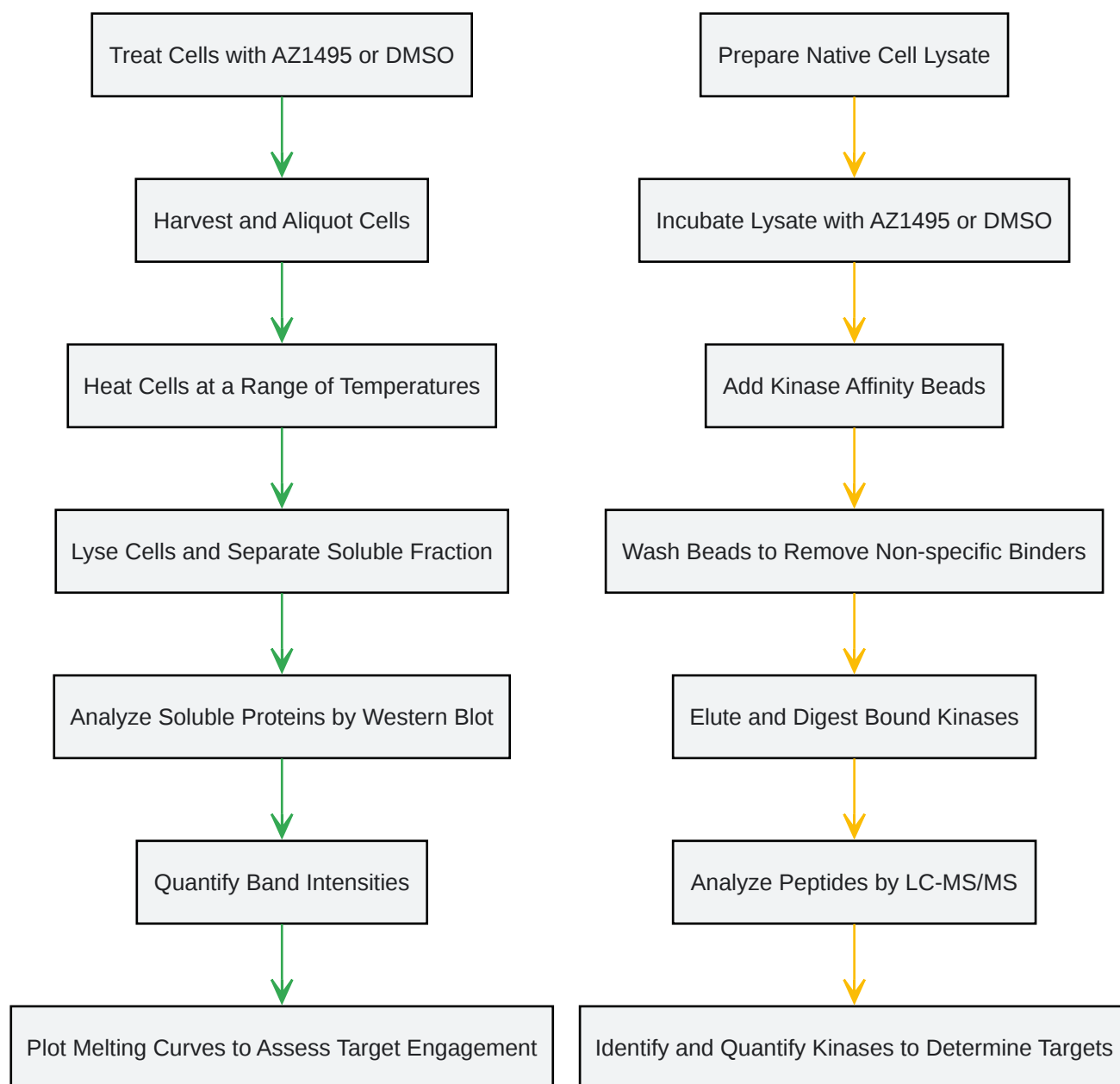
Signaling Pathways

Below are diagrams of the signaling pathways for the on-target and key off-target kinases of **AZ1495**.









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